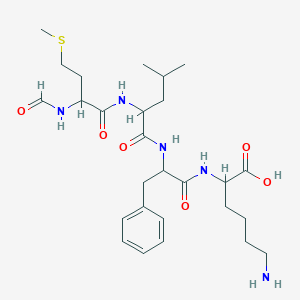
N-Formylmethionylleucylphenylalanyllysine
Vue d'ensemble
Description
N-Formylmethionylleucylphenylalanyllysine (fMLF) is a synthetic peptide that has been used in scientific research for over three decades. fMLF is a potent chemoattractant for neutrophils and is commonly used as a research tool to study the migration and activation of these cells. fMLF has been used to investigate the role of neutrophils in inflammatory and infectious diseases, as well as to study the effect of drugs on neutrophil chemotaxis. The structure of fMLF is composed of an N-formylmethionine residue, followed by leucine, phenylalanine, alanine, and lysine.
Applications De Recherche Scientifique
Anti-inflammatory Applications : A derivative of N-formylmethionylleucylphenylalanyllysine, specifically N-formyl-methionyl-leucyl-(-anilino)glycine allyl ester, has been identified as a potent antagonist of superoxide generation, showing promise as an anti-inflammatory drug (Kraus & Attardo, 1992).
Chemical Reactivity in Glycosylation : N-formylmorpholine, a compound related to this compound, enhances the reactivity of glycosyl imidinium intermediates, improving glycosylation with less reactive donors (Ingle et al., 2013).
Epigenetic Studies : Genetic incorporation of N-formyllysine into proteins has been achieved, enabling research into the role of lysine formylation in epigenetic regulation (Wang et al., 2015).
Immunological Responses : N-formylmethionine, a component of this compound, attracts leukocytes, including neutrophils and macrophages, highlighting its potential link to bacteria-produced chemotactic materials (Schiffmann et al., 1975).
Pharmaceutical Chemistry : Formyloxyacetoxyphenylmethane, another related compound, serves as a stable, water-tolerant N-formylating reagent for primary and secondary amines. This facilitates the preparation of various N-formamides, amino acids, and peptides (Chapman et al., 2017).
Drug Delivery Systems : Multiple formyl-methionyl peptides linked to a drug-delivery polymer can target phagocytic cells effectively, demonstrating potential in drug delivery applications with minimal cellular activation toxicity (Pooyan et al., 2002).
Mécanisme D'action
The mechanism of action of N-formyl peptides, which could be related to N-Formylmethionylleucylphenylalanyllysine, involves the formyl peptide receptor 1 (FPR1). FPR1 is primarily responsible for detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis in bacteria and mitochondria .
Safety and Hazards
Orientations Futures
The future directions for research on a compound like N-Formylmethionylleucylphenylalanyllysine could involve further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, the field of anti-HER2 therapy in metastatic breast cancer has many choices and future directions . Another example is the future directions for fibroblast activation protein inhibitor–based radionuclide therapies .
Propriétés
IUPAC Name |
6-amino-2-[[2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERILMBTPCSYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562404 | |
| Record name | N-Formylmethionylleucylphenylalanyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104180-18-9 | |
| Record name | N-Formylmethionylleucylphenylalanyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


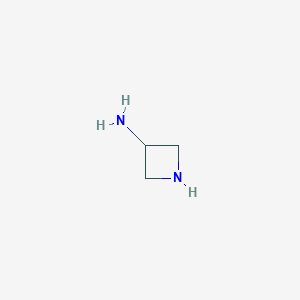
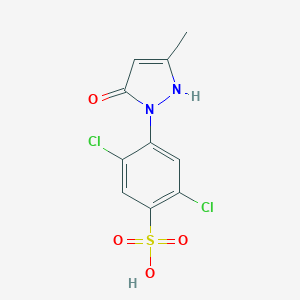
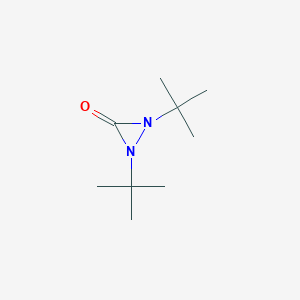
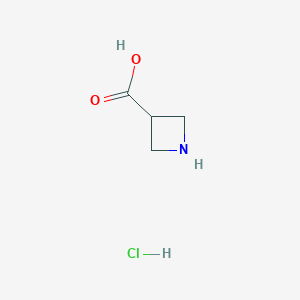


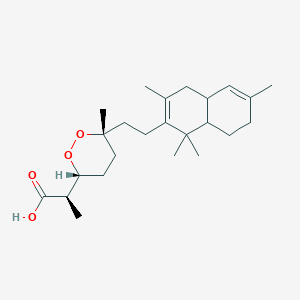

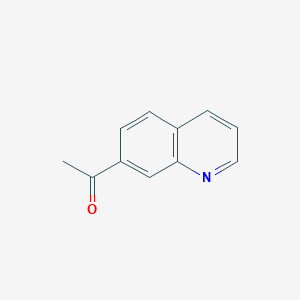
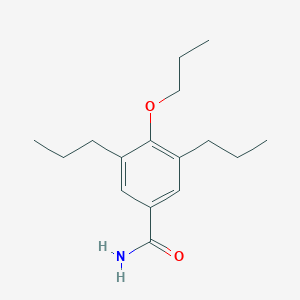
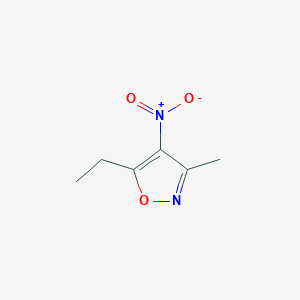
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)
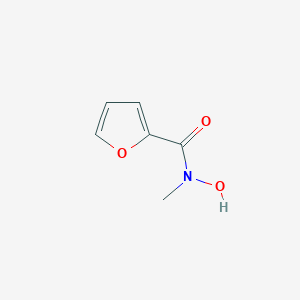
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
